Home > Products > Screening Compounds P9999 > Lyn peptide inhibitor
Lyn peptide inhibitor - 222018-18-0

Lyn peptide inhibitor

Catalog Number: EVT-242733
CAS Number: 222018-18-0
Molecular Formula: C115H184N30O24
Molecular Weight: 2370.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lyn peptide inhibitors are a class of synthetic molecules designed to specifically target and inhibit the activity of the Lyn tyrosine kinase. [, , , , , , ] Lyn kinase is a member of the Src family of kinases, which play critical roles in various cellular processes, including cell growth, proliferation, differentiation, and survival. [, , , , ] Dysregulation of Lyn kinase activity has been implicated in several diseases, including cancers (e.g., leukemia, prostate cancer), inflammatory disorders, and autoimmune diseases. [, , , , , ] Lyn peptide inhibitors typically mimic the structure of Lyn's natural substrates or interact with unique binding sites on the kinase, thereby blocking its catalytic activity. [, , , , , ]

NaKtide

Compound Description: NaKtide is a 20-amino acid peptide derived from the nucleotide-binding domain of the Na/K-ATPase α1 subunit. [] It acts as a potent and specific inhibitor of Src kinase, exhibiting an IC50 of 70 nM. [] Notably, NaKtide's inhibitory mechanism is ATP-independent, distinguishing it from other kinase inhibitors. [] A cell-permeable conjugate, pNaKtide, effectively disrupts the Na/K-ATPase/Src complex formation, blocking ouabain-induced Src activation and downstream signaling cascades. []

KRX-123

Compound Description: KRX-123 is a synthetic, sequence-based peptide inhibitor specifically designed to target a unique interaction site within Lyn kinase. [] This selectivity distinguishes it from broader-spectrum Src family kinase inhibitors. KRX-123 effectively inhibits cellular proliferation in hormone-refractory prostate cancer cell lines with IC50 values ranging from 2 to 4 μM. [] In vivo studies using DU145 xenograft models demonstrated significant tumor volume reduction and increased apoptosis following KRX-123 administration. []

Relevance: KRX-123 represents a classic example of a Lyn peptide inhibitor. It is structurally designed to interact with a specific site on Lyn kinase, resulting in potent and targeted inhibition of the enzyme's activity. []

KX2-391

Compound Description: KX2-391 is an orally bioavailable, small-molecule Src kinase inhibitor with a unique mechanism of action. [] Unlike most kinase inhibitors that target the ATP-binding site, KX2-391 interacts with the peptide substrate-binding site of Src. [] This distinct approach confers KX2-391 with a wider spectrum of anti-tumor activity in vitro and greater potency in vivo compared to other Src/Abl inhibitors. []

Relevance: Although KX2-391 primarily targets Src, its classification as a peptide site-targeted inhibitor makes it structurally and functionally relevant to Lyn peptide inhibitors. [] The close structural similarity between Src and Lyn suggests that inhibitors targeting the peptide substrate-binding site of Src might also interact with Lyn, albeit with potentially different affinities.

INNO-406 (Bafetinib)

Compound Description: INNO-406, also known as bafetinib, is a second-generation, dual tyrosine kinase inhibitor designed to target both Bcr-Abl and Lyn kinases. [, ] Developed as a potential treatment for Bcr-Abl+ leukemias, it exhibits greater potency against Bcr-Abl compared to imatinib. [] INNO-406's dual targeting of Lyn, a kinase implicated in imatinib resistance, makes it particularly effective against imatinib-resistant leukemia. [, ]

Relevance: INNO-406 exemplifies a dual-specificity kinase inhibitor with potent activity against both Bcr-Abl and Lyn. [, ] Its ability to inhibit Lyn underscores its direct relevance to Lyn peptide inhibitors, highlighting the therapeutic potential of targeting Lyn in various disease contexts, particularly in cancers exhibiting Lyn-mediated drug resistance.

Overview

Lyn peptide inhibitors are a class of compounds designed to selectively inhibit the activity of Lyn kinase, a member of the Src family of protein tyrosine kinases. Lyn plays a critical role in various cellular processes, particularly in signal transduction pathways associated with immune responses and hematopoiesis. The inhibition of Lyn has garnered significant interest due to its implications in treating malignancies such as mantle cell lymphoma and chronic myelogenous leukemia, where Lyn's activity contributes to disease progression and resistance to therapies.

Source

Lyn peptide inhibitors are derived from peptides that interact specifically with the active site or regulatory regions of Lyn kinase. Research has focused on identifying optimal peptide sequences that can effectively bind to Lyn and inhibit its phosphorylation activity, which is crucial for its role in signaling pathways. Various studies have utilized structural biology techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, to inform the design of these inhibitors .

Classification

Lyn peptide inhibitors can be classified based on their mechanism of action and structural characteristics:

  • Competitive Inhibitors: These bind to the active site of Lyn, preventing substrate phosphorylation.
  • Allosteric Inhibitors: These bind to sites other than the active site, inducing conformational changes that reduce Lyn's activity.
Synthesis Analysis

Methods

The synthesis of Lyn peptide inhibitors typically involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acid sequences. This method is favored for its efficiency and ability to produce peptides with high purity. Key steps in the synthesis process include:

  1. Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  2. Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
  3. Cleavage from Support: Final cleavage from the solid support, yielding free peptides.

Technical Details

The synthesis often employs automated synthesizers, which enhance reproducibility and reduce human error. Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to confirm the identity and purity of the synthesized peptides .

Molecular Structure Analysis

Structure

Lyn peptide inhibitors typically consist of 5-30 amino acids, designed based on the structural features of Lyn kinase. The optimal binding peptides have been identified through structure-guided design, leveraging knowledge from crystal structures of Lyn in complex with various ligands .

Data

The crystal structure of Lyn reveals a distinct catalytic domain that is crucial for its kinase activity. The binding sites for potential inhibitors are located within this domain, where specific interactions with amino acid residues can be exploited for effective inhibition .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the action of Lyn peptide inhibitors is the inhibition of phosphorylation reactions catalyzed by Lyn kinase. This can be represented as:

Lyn+ATP+SubstrateLyn P+ADP\text{Lyn}+\text{ATP}+\text{Substrate}\rightarrow \text{Lyn P}+\text{ADP}

Where "Lyn-P" indicates phosphorylated Lyn. Inhibition occurs when the peptide binds to Lyn, preventing ATP or substrate binding.

Technical Details

Kinetic studies often assess the potency of these inhibitors by measuring changes in phosphorylation rates in vitro. Techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISA) are commonly used to quantify phosphorylation levels post-inhibition .

Mechanism of Action

Process

The mechanism by which Lyn peptide inhibitors exert their effects involves competitive or allosteric inhibition:

  • Competitive Inhibition: The inhibitor binds directly to the active site, blocking access for ATP and substrates.
  • Allosteric Regulation: The inhibitor binds elsewhere on Lyn, altering its conformation and reducing its catalytic efficiency.

Data

Studies have shown that specific peptides can decrease phosphorylation levels significantly in cellular models, indicating effective inhibition of Lyn's activity .

Physical and Chemical Properties Analysis

Physical Properties

Lyn peptide inhibitors typically exhibit properties such as:

  • Molecular Weight: Varies depending on amino acid composition but generally ranges from 500 to 3000 Da.
  • Solubility: Often soluble in aqueous buffers at physiological pH.

Chemical Properties

Key chemical properties include:

  • Stability: Peptide stability can be affected by factors such as pH, temperature, and presence of proteases.
  • Binding Affinity: Measured using techniques like surface plasmon resonance or isothermal titration calorimetry.

Relevant data indicate that modifications to peptide sequences can enhance binding affinity and specificity towards Lyn kinase .

Applications

Scientific Uses

Lyn peptide inhibitors have several important applications in scientific research and medicine:

  • Cancer Therapy: Targeting Lyn in malignancies like mantle cell lymphoma offers a potential therapeutic strategy to overcome drug resistance.
  • Signal Transduction Studies: These inhibitors serve as valuable tools for dissecting the role of Lyn in various signaling pathways, contributing to our understanding of immune responses and cell proliferation.
  • Drug Development: Insights gained from studying these inhibitors inform the design of more potent small molecule drugs targeting similar pathways.

Properties

CAS Number

222018-18-0

Product Name

Lyn peptide inhibitor

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C115H184N30O24

Molecular Weight

2370.91

InChI

InChI=1S/C115H184N30O24/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-/m0/s1

InChI Key

MITSVNFZLBORMW-QMGLJYLZSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.